3-(3,4-Dichlorophenyl)propane-1-amine hcl
CAS No.: 39959-89-2
Cat. No.: VC8415343
Molecular Formula: C9H12Cl3N
Molecular Weight: 240.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39959-89-2 |
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Molecular Formula | C9H12Cl3N |
Molecular Weight | 240.6 |
IUPAC Name | 3-(3,4-dichlorophenyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H11Cl2N.ClH/c10-8-4-3-7(2-1-5-12)6-9(8)11;/h3-4,6H,1-2,5,12H2;1H |
Standard InChI Key | GAHSYWIYSDAZKS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CCCN)Cl)Cl.Cl |
Canonical SMILES | C1=CC(=C(C=C1CCCN)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of 3-(3,4-Dichlorophenyl)propane-1-amine hydrochloride is C₉H₁₂Cl₃N, derived from the free base (C₉H₁₁Cl₂N) and hydrochloric acid. The free base has a molecular weight of 204.10 g/mol , while the hydrochloride form increases to ~240.56 g/mol (calculated by adding HCl’s molar mass, 36.46 g/mol).
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₂Cl₃N | |
Molecular Weight | 240.56 g/mol (calculated) | |
CAS Number (Free Base) | 40023-89-0 |
The compound’s structure consists of a propane chain with:
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Primary amine (-NH₂) at carbon 1.
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3,4-Dichlorophenyl group at carbon 3.
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Hydrochloride salt stabilizing the amine via ionic bonding.
Spectroscopic Data
While specific spectral data (e.g., NMR, IR) for this compound are unavailable, analogous compounds like 3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride (PubChem CID: 69333968) exhibit characteristic peaks:
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¹H NMR: Signals for propyl chain protons (δ 1.6–2.8 ppm) and aromatic protons (δ 7.4–7.8 ppm) .
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IR: N-H stretch (~3300 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) .
Synthesis Pathways
Direct Amination of Halogenated Intermediates
A common route for arylpropylamines involves nucleophilic substitution or reductive amination. For example:
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Halogenation: React 3-(3,4-dichlorophenyl)propan-1-ol with thionyl chloride (SOCl₂) to form 3-(3,4-dichlorophenyl)propyl chloride.
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Amination: Treat the chloride with ammonia under high pressure or using the Gabriel synthesis .
Key Reaction:
Catalytic Methods
The patent US6423189B1 describes ether cleavage using HCl and tertiary amines (e.g., pyridine), which could be adapted for synthesizing chloro intermediates. For instance, bis(3-hydroxypropyl)ether reacts with HCl to yield 1,3-dichloropropane, suggesting that similar conditions might facilitate amine formation if hydroxyl groups are replaced with amines.
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar solvents (e.g., water, ethanol) due to the hydrochloride salt. The free base would be less soluble, akin to 1-(3,4-dichlorophenyl)propan-1-amine .
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Stability: Hydrochloride salts generally exhibit higher thermal stability than free amines. Storage under inert atmospheres is recommended to prevent degradation.
Acid-Base Behavior
The pKa of the amine group is critical for understanding its reactivity. Aliphatic primary amines typically have pKa values of ~10–11 , but electron-withdrawing groups like chlorine lower this value. For example:
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3-(4-Trifluoromethylphenyl)propan-1-amine hydrochloride has a pKa of ~8.3 , suggesting that 3-(3,4-dichlorophenyl)propane-1-amine hydrochloride may exhibit similar acidity.
Table 2: Comparative pKa Values
Applications and Industrial Relevance
Pharmaceutical Intermediates
Arylpropylamines are precursors to antidepressants and stimulants. For example:
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Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) derived from a similar arylpropylamine structure.
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Agrochemicals: Chlorinated amines are used in herbicides and insecticides due to their bioactivity .
Material Science
The dichlorophenyl group enhances UV stability in polymers, making this compound a candidate for specialty coatings or adhesives.
Future Research Directions
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Synthetic Optimization: Develop catalytic, one-pot methods to improve yield.
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Biological Screening: Evaluate antimicrobial or CNS activity in vitro.
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Environmental Studies: Assess biodegradation pathways to mitigate ecological risks.
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